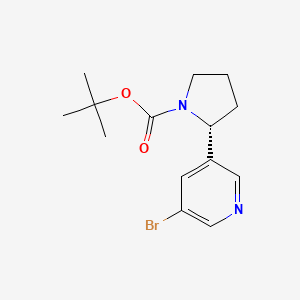

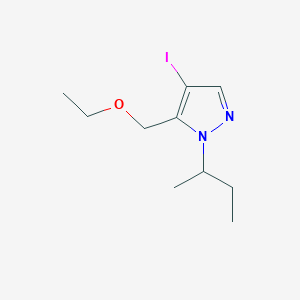

(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate" is a chemical entity that is not directly mentioned in the provided papers. However, the papers do discuss various tert-butyl pyrrolidine carboxylates and their synthesis, which are structurally related to the compound . These compounds are intermediates or final products used in the synthesis of pharmaceuticals, such as nicotinic acetylcholine receptor agonists and Tyk2 inhibitors .

Synthesis Analysis

The synthesis of related tert-butyl pyrrolidine carboxylates involves multi-step processes and optimization of conditions to achieve the desired products. For example, the large-scale preparation of a tert-butyl hexahydro methanopyrrolopyridine carboxylate involved a one-pot process with debenzylation and ring hydrogenation steps . Another study reported a one-step continuous flow synthesis of pyrrole-3-carboxylic acids from tert-butyl acetoacetates, amines, and 2-bromoketones, which could be related to the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of tert-butyl pyrrolidine carboxylates can be characterized using various spectroscopic techniques such as NMR, MS, FT-IR, and X-ray diffraction (XRD). For instance, the tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate was characterized using these methods, and its structure was further analyzed using density functional theory (DFT) . The molecular electrostatic potential and frontier molecular orbitals were also studied to understand the electronic properties of the compound .

Chemical Reactions Analysis

The tert-butyl pyrrolidine carboxylates can undergo various chemical reactions. For example, the tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid reacted with singlet oxygen to yield 5-substituted pyrroles, which are precursors to prodigiosin and its analogs . These reactions are crucial for the synthesis of complex molecules with potential pharmaceutical applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl pyrrolidine carboxylates can be inferred from their synthesis and molecular structure. The stability of the compounds, their melting points, and solubility can be affected by the presence of substituents on the pyrrolidine ring or the pyridine moiety. The crystal structure analysis provides insights into the conformation of the molecules and possible intermolecular interactions, such as hydrogen bonding .

Wissenschaftliche Forschungsanwendungen

Enantioselective Synthesis

- A practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines via nitrile anion cyclization strategy is described. This method achieves high yields and enantiomeric excesses, demonstrating the compound's utility in creating chiral pyrrolidine derivatives with potential application in drug development and synthetic chemistry (Chung et al., 2005).

Structural Characterization

- The synthesis and crystallographic analysis of tert-butyl 2-((phenylthio)-carbonyl)pyrrolidine-1-carboxylate, a compound structurally related to (R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate, was reported. This work provides insights into the structural aspects of pyrrolidine derivatives, highlighting their potential in various synthetic applications (Naveen et al., 2007).

Application in Antithrombin Activity

- Enantiomerically pure pyrrolidine derivatives synthesized from (R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate showed potential antithrombin activity, underscoring the compound's relevance in medicinal chemistry for developing new therapeutic agents (Ayan et al., 2013).

Novel Synthetic Pathways

- Research on asymmetric synthesis of αR-polyfluoroalkylated prolinols based on the reduction of chiral tert-butyl 2-(perfluoroalkanoyl)pyrrolidine-1-carboxylate highlighted the compound's utility in creating fluorinated organic compounds, which are valuable in pharmaceutical chemistry and materials science (Funabiki et al., 2008).

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl (2R)-2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19BrN2O2/c1-14(2,3)19-13(18)17-6-4-5-12(17)10-7-11(15)9-16-8-10/h7-9,12H,4-6H2,1-3H3/t12-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWIPOXSHIIAUKI-GFCCVEGCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1C2=CC(=CN=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19BrN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl 2-(5-bromopyridin-3-yl)pyrrolidine-1-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-((3-fluorobenzyl)thio)-3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2553428.png)

![Benzyl N-[2-(benzyloxy)-3-nitrophenyl]carbamate](/img/structure/B2553432.png)

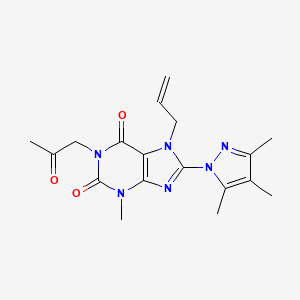

![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)

![(2Z)-3-[2-(methylsulfanyl)quinolin-3-yl]-2-[3-(trifluoromethyl)phenyl]prop-2-enenitrile](/img/structure/B2553439.png)

![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)